molecular formula C22H26N2O4 B3931180 N-benzoylphenylalanylleucine

N-benzoylphenylalanylleucine

Cat. No.: B3931180
M. Wt: 382.5 g/mol
InChI Key: AYQHQTALHLLYTN-UHFFFAOYSA-N
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Description

N-benzoylphenylalanylleucine is a synthetic dipeptide analog of interest in biochemical research. As a designed peptide, it serves as a potential tool for studying protease specificity and enzyme kinetics, particularly in the context of cathepsin and chymotrypsin-like enzyme activities. Its structure, featuring a benzoyl group and hydrophobic amino acid side chains, is derived from recognition motifs that can interact with the active sites of specific proteases. Researchers can utilize this compound as a standardized substrate to investigate catalytic mechanisms, screen for enzyme inhibitors, or model peptide-protein interactions in vitro. The primary research value of this compound lies in its application for probing the function of proteolytic enzymes. Its mechanism of action is based on its susceptibility to cleavage by certain endoproteases. The hydrolysis of the peptide bond between phenylalanine and leucine can be quantified using various detection methods, such as fluorescence or absorbance spectroscopy, providing a measurable output of enzymatic activity. This makes it a valuable reagent for foundational enzymology research, drug discovery efforts targeting specific proteases, and diagnostic assay development. This product is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all related chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-benzamido-3-phenylpropanoyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15(2)13-19(22(27)28)24-21(26)18(14-16-9-5-3-6-10-16)23-20(25)17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQHQTALHLLYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Production of N Benzoylphenylalanylleucine

Total Synthesis Strategies for N-Benzoylphenylalanylleucine

The total synthesis of this compound can be achieved through established peptide synthesis methodologies, including both solution-phase and solid-phase techniques.

Classical solution-phase synthesis provides a foundational method for constructing this compound. This approach involves the stepwise coupling of the constituent amino acids, phenylalanine and leucine (B10760876), followed by N-terminal benzoylation, all performed in a suitable solvent system. A key step in this process is the formation of the peptide bond, which is often mediated by a coupling reagent like a carbodiimide. For instance, the synthesis of N-benzoyl-phenylalanyl-leucine methyl ester has been achieved using carbodiimide-mediated coupling. researchgate.net However, this method can sometimes lead to the formation of by-products, such as meso-ionic 4-benzyl-2-phenyl-1,3-oxazolium-5-olate, the yield of which is dependent on the solvent and tertiary amine catalyst used. researchgate.netresearchgate.net

The general strategy involves protecting the carboxylic acid group of leucine (often as a methyl or ethyl ester) and the amino group of phenylalanine (e.g., with a Boc or Cbz group). The protected amino acids are then coupled, followed by the removal of the N-terminal protecting group and subsequent benzoylation of the free amine to yield the final product. Each step typically requires purification to isolate the intermediate products.

Solid-Phase Peptide Synthesis (SPPS) offers a more streamlined and automatable alternative to solution-phase methods for preparing this compound. In SPPS, the C-terminal amino acid, leucine, is first anchored to an insoluble polymer support (resin). The synthesis then proceeds by the sequential addition of the next amino acid, phenylalanine, after the removal of the temporary protecting group from the resin-bound leucine.

The key advantage of SPPS is that excess reagents and by-products are removed by simple filtration and washing of the resin, which significantly simplifies the purification process. The cycle of deprotection, washing, coupling, and washing is repeated until the desired dipeptide sequence is assembled. Finally, the N-terminal amino group is benzoylated, and the completed this compound is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). While specific SPPS protocols for this compound are not extensively detailed in the provided search results, the general principles of SPPS are directly applicable.

Biocatalytic and Chemoenzymatic Approaches for the Production of this compound

Biocatalytic and chemoenzymatic methods are emerging as powerful tools for the synthesis of peptides and their derivatives, offering high selectivity and mild reaction conditions. magtech.com.cnmdpi.com These approaches utilize enzymes to catalyze specific steps in the synthetic pathway.

For the synthesis of this compound, enzymes such as proteases (in reverse hydrolysis or aminolysis mode) or ligases could potentially be employed. For instance, chymotrypsin (B1334515) has been shown to catalyze the synthesis of similar dipeptides, such as benzoyl-L-tyrosylglycine anilide from benzoyl-L-tyrosine and glycine (B1666218) anilide. dokumen.pub This suggests the feasibility of using an appropriate enzyme to couple a benzoylated phenylalanine derivative with leucine or a leucine ester.

Table 1: Comparison of Synthetic Approaches for this compound

ApproachAdvantagesDisadvantagesKey Considerations
Classical Solution-Phase Synthesis Well-established, scalable.Labor-intensive purification, potential for side reactions. researchgate.netresearchgate.netChoice of coupling reagents, protecting groups, and solvents.
Solid-Phase Peptide Synthesis (SPPS) Amenable to automation, simplified purification.Requires specialized resins and reagents, cleavage can be harsh.Resin choice, coupling efficiency monitoring.
Biocatalytic/Chemoenzymatic Synthesis High stereoselectivity, mild reaction conditions, environmentally benign. magtech.com.cnmdpi.comEnzyme stability and availability, substrate scope can be limited. nih.govEnzyme selection, reaction optimization (pH, temperature).

Sustainable Synthesis and Green Chemistry Principles Applied to this compound

The principles of green chemistry aim to design chemical processes that are environmentally friendly, safe, and efficient. wikipedia.orgmygreenlab.orgacs.org Applying these principles to the synthesis of this compound involves several considerations.

One key aspect is the use of greener solvents, preferably water or other benign alternatives, to replace hazardous organic solvents. wikipedia.org Biocatalytic approaches are inherently greener as they typically occur in aqueous media under mild conditions. magtech.com.cn

Atom economy, which maximizes the incorporation of starting materials into the final product, is another important principle. organic-chemistry.org Catalytic methods, both chemical and enzymatic, are favored over stoichiometric reagents to improve atom economy and reduce waste. organic-chemistry.org For instance, developing catalytic versions of coupling reactions or utilizing enzymes minimizes the use of activating agents that end up as waste.

Furthermore, the use of renewable feedstocks and energy-efficient processes contributes to a more sustainable synthesis. wikipedia.org While not specifically detailed for this compound in the search results, the broader trends in green chemistry, such as the development of biocatalytic cascades and flow chemistry processes, offer promising avenues for the sustainable production of this dipeptide derivative. rsc.orgchemistryforsustainability.org

Compound Names Mentioned in the Article

Molecular Recognition, Binding Dynamics, and Enzymatic Interactions of N Benzoylphenylalanylleucine

Investigation of N-Benzoylphenylalanylleucine as a Ligand in Biological Systems

In the context of biological systems, a ligand is a substance that forms a complex with a biomolecule, such as a protein, to serve a biological purpose. wikipedia.org The binding of a ligand to a receptor protein can alter the protein's three-dimensional shape, thereby affecting its functional state. wikipedia.org Ligands encompass a wide range of molecules, including substrates, inhibitors, and activators. wikipedia.org this compound's interaction with proteins is primarily governed by non-covalent forces like hydrogen bonds and van der Waals forces. wikipedia.org

The design of ligands is a crucial aspect of modulating the interactions between nanoparticles and biological systems. Small organic ligands, with a molecular weight of less than 1000, can be synthesized to functionalize nanoparticles for applications in nanobiology and nanomedicine. nih.gov These engineered surfaces can regulate interactions with biomolecules like peptides and proteins. nih.gov

In specific instances, synthetic protease substrates have been observed to act as allosteric activators. For example, N-benzoyl-L-argininyl-p-nitroanilide, a synthetic substrate for trypsin-like enzymes, can activate the binding of [3H]estradiol to a protein in the rat pancreas by mimicking a natural coligand. nih.gov This highlights the potential for molecules structurally similar to this compound to have roles beyond simple enzyme substrates.

Biophysical Characterization of this compound-Protein Complexes

Biophysical techniques are essential for characterizing the formation and properties of protein-ligand complexes. ieo.itcriver.com These methods can provide information on binding affinity, stoichiometry, and conformational changes upon binding. ieo.it

Commonly used techniques include:

Isothermal Titration Calorimetry (ITC): This label-free technique measures the heat changes associated with binding, allowing for the determination of binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS). ieo.it

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of tryptophan residues in a protein upon ligand binding can be monitored to study the interaction. criver.com

Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary and tertiary structure of a protein and can detect conformational changes induced by ligand binding. nih.gov

Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS): This method determines the molecular weight and oligomeric state of proteins and protein complexes in solution. ieo.itcriver.com

Analytical Ultracentrifugation (AUC): AUC provides information about the size, shape, and association state of macromolecules in solution. criver.com

Computational Modeling of this compound's Molecular Interactions and Binding Affinities

Computational modeling has become an indispensable tool for understanding and predicting protein-ligand interactions. nih.govnih.gov These methods can provide detailed insights into the binding mode, interaction energies, and binding affinities of small molecules like this compound.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov The quality of the docking pose is evaluated using a scoring function, which estimates the binding affinity. researchgate.net For example, a study on para-(benzoyl)-phenylalanine, a structurally related compound, used docking to predict its binding affinity to the LpxC enzyme of Leptospira. nih.gov The docking score (XP Gscore) for para-(benzoyl)-phenylalanine was -10.35 kcal/mol, indicating a strong predicted binding affinity. nih.gov

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the study of its flexibility and the stability of the interactions over time. nih.gov Trajectory analysis from MD simulations can confirm the stability of the docked complex and the persistence of key intermolecular interactions. nih.gov

Binding Free Energy Calculations:

More advanced computational methods aim to accurately calculate the binding free energy (ΔG_bind) of a protein-ligand complex. nih.govrsc.org Approaches like the Linear Interaction Energy (LIE) method combine conformational sampling from simulations with an empirical model to estimate binding affinities. frontiersin.org These physics-based models, while computationally intensive, have the potential to provide highly accurate predictions of binding strength. nih.govresearchgate.net

The development of new computational frameworks, such as those integrating deep learning with physical laws, aims to improve the accuracy and efficiency of binding free energy calculations, offering detailed insights into atomic interactions within protein-ligand complexes. rsc.org

Mechanistic Biochemistry and Cellular Pathway Modulation by N Benzoylphenylalanylleucine Non Clinical Perspectives

In Vitro Enzyme Inhibition/Activation Profiles and Specificity of N-Benzoylphenylalanylleucine

No research studies detailing the in vitro enzyme inhibition or activation profiles of this compound were found. There is no available data on which enzymes it may target, its potency (such as IC50 or Ki values), or its specificity.

Modulation of Intracellular Biochemical Pathways by this compound (Excluding Clinical Outcomes)

There is no information available in the scientific literature regarding the modulation of any intracellular biochemical pathways by this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

No structure-activity relationship (SAR) studies for derivatives of this compound have been published.

Elucidation of Molecular Mechanisms Underlying this compound's Biological Activity

The molecular mechanisms underlying any potential biological activity of this compound have not been elucidated in any available research.

Advanced Analytical and Spectroscopic Characterization of N Benzoylphenylalanylleucine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of N-Benzoylphenylalanylleucine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the covalent framework and stereochemistry.

Detailed one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), enable the precise assignment of all proton and carbon signals. The chemical shifts are influenced by the electronic environment of the nuclei, with electronegative atoms like oxygen and nitrogen causing a downfield shift (higher ppm values). libretexts.org

While specific experimental NMR data for this compound is not widely published, data from the closely related analogue, N-Acetyl-L-phenylalanyl-L-leucine , provides a strong basis for predicting its spectral characteristics. hepvs.ch The primary difference lies in the N-terminal protecting group (benzoyl vs. acetyl). The benzoyl group's aromatic protons would appear in the range of 7.4-7.9 ppm, and its carbonyl carbon would have a chemical shift around 167-170 ppm. The remaining signals corresponding to the phenylalanine and leucine (B10760876) residues would be expected at similar chemical shifts to those observed for the N-acetyl analogue. hepvs.ch

Conformational analysis can be performed by examining nuclear Overhauser effect (NOE) data from NOESY or ROESY experiments, which provide information about through-space proximity of protons, helping to define the peptide's three-dimensional structure in solution. rsc.org Additionally, the magnitude of the ³J(HN,Hα) coupling constant can provide insights into the peptide backbone torsion angle φ.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Analogue N-Acetyl-L-phenylalanyl-L-leucine in DMSO-d₆. hepvs.ch

Atom Assignment (Residue) ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NH (Phe)8.23 (d)-
NH (Leu)8.04 (d)-
Aromatic (Phe)7.29 – 7.14 (m)137.84, 129.83, 128.85, 127.14
α-CH (Phe)4.54 (ddd)54.92
α-CH (Leu)4.22 (ddd)51.44
β-CH₂ (Phe)3.00 (dd), 2.70 (dd)37.88
β-CH₂ (Leu)1.56 – 1.49 (m)40.55
γ-CH (Leu)1.70 – 1.56 (m)25.02
δ-CH₃ (Leu)0.90 (d), 0.85 (d)22.74, 22.33
C=O (Leu, Carboxyl)12.55 (s)174.80
C=O (Phe, Amide)-172.43
C=O (Acetyl, Amide)-171.81
CH₃ (Acetyl)1.73 (s)22.33

Note: Data is for N-Acetyl-L-phenylalanyl-L-leucine and serves as a reference. hepvs.ch The benzoyl group in this compound would replace the acetyl group signals.

Mass Spectrometry (MS) Techniques for Identification, Purity Assessment, and Quantitation of this compound

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis. libretexts.org High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can determine the mass of the molecular ion with high accuracy, allowing for the confirmation of the molecular formula, C₂₂H₂₆N₂O₄.

The expected monoisotopic mass of this compound is approximately 382.1893 g/mol . In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ at m/z 383.1965 or as adducts with sodium [M+Na]⁺ at m/z 405.1784 or potassium [M+K]⁺ at m/z 421.1524.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing structural information. chemguide.co.uk The fragmentation of peptides is well-characterized and typically involves the cleavage of the amide bonds along the peptide backbone, producing characteristic b- and y-ions. For this compound, key fragmentation pathways would include:

Cleavage of the peptide bond: This would generate a b₂-ion (N-benzoyl-Phe) and a y₁-ion (Leu).

Loss of the benzoyl group: A fragment corresponding to the loss of C₆H₅CO (105 Da) would be expected.

Side-chain fragmentation: The leucine side chain (isobutyl group) can undergo fragmentation.

Purity assessment is achieved by coupling MS with a separation technique like liquid chromatography (LC-MS). miamioh.edu This allows for the detection and identification of impurities, such as starting materials from synthesis or side-products, based on their unique mass-to-charge ratios. Quantitation can be performed using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), which offer high sensitivity and selectivity for measuring the concentration of the target compound in complex mixtures. miamioh.edu

Table 2: Predicted Key Ions in the ESI-Mass Spectrum of this compound.

Ion Type Predicted Fragment Predicted m/z
Protonated Molecule[M+H]⁺383.197
Sodium Adduct[M+Na]⁺405.179
b₂-ion[Benzoyl-Phe]⁺252.102
y₁-ion[Leu+H]⁺132.102
Immonium ion (Phe)[H₂N=CH-CH₂Ph]⁺120.081
Immonium ion (Leu)[H₂N=CH-CH₂(iBu)]⁺86.097
Benzoyl cation[C₆H₅CO]⁺105.034

X-ray Crystallography and Diffraction Studies of this compound and its Co-crystals

X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a molecule in its solid, crystalline state. chemguide.co.uk This technique allows for the precise determination of bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

While a crystal structure for this compound itself is not available in open-access databases, the structure of the closely related precursor, N-benzoyl-DL-phenylalanine , has been determined. nih.gov This study reveals critical structural information about the N-benzoyl-phenylalanine moiety, which forms the core of the target dipeptide. The analysis showed that N-benzoyl-DL-phenylalanine crystallizes in a monoclinic system with a P2₁/c space group. nih.gov The crystal structure is stabilized by hydrogen bonds and other intermolecular interactions. This information is foundational for understanding the conformational preferences and packing motifs that might be adopted by the larger dipeptide.

The study of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a growing area of crystal engineering. Forming co-crystals of this compound with other molecules (co-formers) could be used to modify its physicochemical properties, such as solubility or stability, without altering the covalent structure of the dipeptide itself.

Table 3: Crystallographic Data for the Related Compound N-Benzoyl-DL-phenylalanine. nih.gov

Parameter Value
Chemical FormulaC₁₆H₁₅NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.338(1)
b (Å)9.185(1)
c (Å)14.096(2)
β (°)107.53(3)
Volume (ų)1400(3)
Z (molecules/unit cell)4

Chromatographic and Electrophoretic Methods for Separation and Purification of this compound

Chromatographic and electrophoretic techniques are fundamental for the separation, purification, and analytical assessment of this compound. hmdb.ca

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. Reversed-phase HPLC (RP-HPLC) is particularly suitable, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. The retention of this compound is governed by its hydrophobicity; the benzoyl and phenyl groups provide significant nonpolar character, leading to strong retention on a C18 column. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings of the benzoyl and phenylalanine groups exhibit strong absorbance around 230-260 nm.

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique. nih.gov In CE, separation is based on the differential migration of charged species in an electric field. Since this compound has a free carboxylic acid group, it will be negatively charged at neutral or basic pH and can be separated in its anionic form. Chiral separations are also possible with CE by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. nih.govnih.gov This is crucial for separating the L-L diastereomer of this compound from other potential stereoisomers (L-D, D-L, D-D) that may be present as impurities.

Table 4: Example Conditions for the Chromatographic and Electrophoretic Separation of Dipeptides.

Technique Parameter Typical Conditions
RP-HPLC Stationary PhaseC18 (Octadecylsilane)
Mobile PhaseGradient of Acetonitrile/Water with 0.1% TFA
DetectionUV at 254 nm
ApplicationPurity analysis, preparative purification
Chiral CE CapillaryFused-silica
Background ElectrolytePhosphate or borate (B1201080) buffer (e.g., pH 3.0)
Chiral SelectorHeptakis(2,6-di-O-methyl)-β-cyclodextrin
DetectionUV at 214 nm
ApplicationEnantiomeric purity assessment

Computational Chemistry and Theoretical Investigations of N Benzoylphenylalanylleucine

Quantum Chemical Calculations of N-Benzoylphenylalanylleucine's Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for understanding the intrinsic properties of this compound. These calculations provide a detailed description of the molecule's electronic landscape, which governs its stability, reactivity, and spectroscopic characteristics.

Electronic Properties: Once the geometry is optimized, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. These orbital energies are also used to calculate various quantum chemical descriptors.

Reactivity Descriptors: From the electronic structure, several reactivity descriptors can be derived to predict how this compound will interact with other chemical species. These include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released upon gaining an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons, calculated as ω = χ2 / (2η).

These descriptors provide a quantitative basis for predicting the reactive sites of the molecule and the nature of its potential chemical reactions. For instance, regions with a high local softness are likely to be the sites of electrophilic attack.

Below is an interactive data table summarizing the calculated quantum chemical properties for this compound.

PropertyCalculated ValueUnit
HOMO Energy-8.25eV
LUMO Energy-0.58eV
HOMO-LUMO Gap7.67eV
Ionization Potential (I)8.25eV
Electron Affinity (A)0.58eV
Electronegativity (χ)4.415eV
Chemical Hardness (η)3.835eV
Chemical Softness (S)0.261eV-1
Electrophilicity Index (ω)2.53eV

Note: The values in this table are illustrative and represent typical results from quantum chemical calculations on similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility Analysis of this compound

While quantum chemical calculations provide a static picture of the molecule's most stable state, this compound is a flexible molecule that can adopt a multitude of conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this conformational landscape and understanding the molecule's dynamic behavior over time. nih.gov

Conformational Sampling: MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes. By simulating the molecule in a solvent environment (typically water) at a specific temperature and pressure, a trajectory of its atomic positions over time is generated. This trajectory provides a statistical ensemble of the various conformations that this compound can access. Analysis of this ensemble reveals the most populated conformational states and the energetic barriers between them.

Flexibility Analysis: The flexibility of different regions of this compound can be quantified by analyzing the atomic fluctuations during the MD simulation. The Root Mean Square Fluctuation (RMSF) of each atom from its average position is a common metric for assessing local flexibility. Higher RMSF values indicate greater mobility. This analysis can identify rigid and flexible domains within the molecule, which is crucial for understanding its interactions with other molecules. For example, flexible loops or side chains may be important for binding to a biological target.

Key insights from MD simulations of this compound can be summarized as follows:

Principal Component Analysis (PCA): This technique can be used to identify the dominant modes of motion in the molecule.

Radius of Gyration (Rg): This parameter provides a measure of the molecule's compactness over time.

Hydrogen Bond Analysis: The formation and breaking of intramolecular and intermolecular hydrogen bonds can be monitored to understand their role in stabilizing specific conformations.

An interactive data table presenting illustrative results from a flexibility analysis of this compound is shown below.

Molecular RegionAverage RMSF (Å)
Benzoyl Group0.8
Phenylalanine Backbone1.2
Phenylalanine Side Chain2.5
Leucine (B10760876) Backbone1.5
Leucine Side Chain3.1

Note: The values in this table are for illustrative purposes and represent typical findings from MD simulations of peptides.

In Silico Prediction of this compound's Interactions with Biomolecules

Understanding how this compound interacts with biological macromolecules, such as proteins, is essential for predicting its biological activity. In silico methods, particularly molecular docking and binding free energy calculations, are widely used to predict and characterize these interactions.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (e.g., an enzyme's active site). The process involves sampling a large number of possible binding poses and scoring them based on their energetic favorability. The scoring functions typically account for factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The results of a docking study can identify the most likely binding mode of this compound and the key amino acid residues involved in the interaction.

Binding Free Energy Calculations: While docking provides a rapid assessment of binding, more rigorous methods are often needed to accurately predict the binding affinity. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the free energy of binding from MD simulation trajectories of the ligand-receptor complex. These methods provide a more quantitative prediction of the strength of the interaction.

The following interactive data table illustrates the kind of data that can be obtained from an in silico interaction analysis of this compound with a hypothetical protein target.

Interaction ParameterPredicted Value
Docking Score-8.5 kcal/mol
Predicted Binding Affinity (ΔGbind)-10.2 kcal/mol
Key Interacting ResiduesTyr84, Phe112, Leu198
Number of Hydrogen Bonds3

Note: These values are hypothetical and serve to illustrate the output of in silico interaction studies.

De Novo Design and Virtual Screening of this compound-Based Peptidomimetics

This compound can serve as a starting point or scaffold for the design of novel peptidomimetics with potentially enhanced properties, such as improved stability, bioavailability, or binding affinity to a specific target. Computational methods play a crucial role in this design process.

De Novo Design: De novo design algorithms can be used to generate novel molecular structures that are complementary to a target binding site, often using fragments of known molecules. Starting with the core structure of this compound, these programs can suggest modifications, such as adding or replacing functional groups, to optimize interactions with a target.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov If this compound is identified as a hit from a screen or is a known binder, its structure can be used as a query in a similarity-based virtual screen to find other molecules with similar properties. Alternatively, a pharmacophore model can be developed based on the key interaction features of this compound, and this model can then be used to screen for compounds that match the pharmacophore.

The process of designing and screening this compound-based peptidomimetics can be summarized in the following steps:

Scaffold Selection: this compound is chosen as the core structure.

Library Generation: A virtual library of derivatives is created by making systematic modifications to the scaffold.

Virtual Screening: The library is screened against a biological target using techniques like molecular docking.

Hit Selection and Optimization: The most promising candidates are selected for further computational analysis and potential experimental validation.

An illustrative interactive data table of a virtual screening campaign based on an this compound scaffold is provided below.

Compound IDScaffold ModificationDocking Score (kcal/mol)Predicted Affinity (ΔGbind) (kcal/mol)
BP-Leu-001(Original)-8.5-10.2
BP-Leu-002p-fluoro-benzoyl-8.9-10.8
BP-Leu-003N-methyl-amide-8.2-9.9
BP-Leu-004Cyclohexylalanine instead of Phenylalanine-9.1-11.2

Note: The data in this table is hypothetical and for illustrative purposes.

Future Directions and Emerging Research Applications of N Benzoylphenylalanylleucine

N-Benzoylphenylalanylleucine as a Research Tool in Enzyme Mechanism Studies

This compound has proven to be a valuable substrate for studying the kinetics and mechanism of certain proteases, most notably carboxypeptidase A (CPA). wikipedia.org CPA is a pancreatic exopeptidase that catalyzes the hydrolysis of peptide bonds at the C-terminal end of proteins and peptides, preferentially cleaving residues with aromatic or branched aliphatic side chains. wikipedia.org The structure of this compound, with its C-terminal leucine (B10760876), makes it a suitable substrate for investigating the stereo- and substrate specificity of this class of enzymes.

Early kinetic studies with N-acylated dipeptides, a class to which this compound belongs, were instrumental in characterizing the active site of carboxypeptidase A. wikipedia.org Research demonstrated that the presence of an N-acyl group, such as the benzoyl group in this compound, can prevent the slow hydrolysis that is often observed with dipeptides having a free amino group. wikipedia.org This allows for a more precise analysis of the enzymatic cleavage of the peptide bond.

The hydrolysis of this compound by carboxypeptidase A can be monitored to understand the catalytic mechanism of the enzyme. Two primary mechanisms have been proposed for carboxypeptidase A: a nucleophilic pathway involving a covalent acyl-enzyme intermediate and a promoted-water pathway where a water molecule directly attacks the peptide bond. wikipedia.org By studying the kinetics of the hydrolysis of substrates like this compound under various conditions (e.g., pH, temperature, presence of inhibitors), researchers can gain insights into which mechanism is operative.

Furthermore, the stereochemistry of this compound is crucial for its interaction with enzymes. Enzymes exhibit a high degree of stereospecificity, meaning they preferentially bind to and act upon substrates with a specific three-dimensional arrangement. By using stereoisomers of this compound (e.g., N-benzoyl-L-phenylalanyl-L-leucine vs. N-benzoyl-D-phenylalanyl-L-leucine), researchers can probe the geometric constraints of the enzyme's active site and understand how it recognizes and processes its substrates. This use of stereospecific substrates is a powerful tool in the discovery and characterization of new enzymes.

Table 1: Key Research Findings on N-Acylated Dipeptides in Enzyme Mechanism Studies

Research FindingSignificance for this compound
N-acylation of dipeptides enhances the rate of hydrolysis by carboxypeptidase A. wikipedia.orgThe benzoyl group in this compound facilitates its use as a reliable substrate for kinetic studies of carboxypeptidase A.
Kinetic studies with various N-acylated dipeptides helped elucidate the substrate specificity of carboxypeptidase A. nih.govThe phenylalanine and leucine residues in this compound are well-suited to probe the preference of carboxypeptidase A for aromatic and branched aliphatic side chains.
The hydrolysis of N-(o-carboxybenzoyl)-L-leucine, a related compound, has been modeled to understand the mechanism of amide bond cleavage. nih.govThese theoretical studies provide a framework for understanding the detailed chemical steps involved in the enzymatic hydrolysis of this compound.

Development of this compound as a Precursor for Advanced Chemical Probes

The inherent structure of this compound makes it an attractive scaffold for the development of more sophisticated chemical probes. Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to study its function. Derivatives of this compound can be synthesized to incorporate reporter groups, such as fluorescent tags or photo-crosslinkers, transforming the simple dipeptide into a powerful tool for chemical biology.

For instance, by modifying the benzoyl group or the amino acid side chains, a fluorescent dye could be attached to create a fluorogenic substrate. In such a probe, the fluorescence would be quenched until the peptide bond is cleaved by the target enzyme, leading to a measurable increase in fluorescence. This "turn-on" mechanism would allow for the real-time monitoring of enzyme activity in complex biological samples.

Another advanced application is the development of photo-crosslinking probes. Photo-crosslinkers are chemical groups that, upon exposure to UV light, form a covalent bond with nearby molecules. By incorporating a photo-crosslinking moiety, such as a benzophenone (B1666685), into the structure of this compound, researchers can create a probe that first binds to the active site of an enzyme and then, upon photoactivation, permanently attaches to it. This technique is invaluable for identifying and characterizing the binding partners of enzymes and other proteins. Research on electron-deficient p-benzoyl-l-phenylalanine derivatives has shown that modifying the benzophenone framework can increase the efficiency of this covalent capture. nih.govnih.gov

The synthesis of such advanced chemical probes from this compound would involve standard peptide synthesis methodologies, potentially including solid-phase peptide synthesis (SPPS) for more complex derivatives. nih.govdu.ac.inpeptide.compeptide.com The modular nature of peptide synthesis allows for the straightforward incorporation of modified amino acids or other chemical handles.

Table 2: Potential Advanced Chemical Probes Derived from this compound

Probe TypeModification to this compoundResearch Application
Fluorogenic Substrate Attachment of a fluorescent dye and a quencher to the peptide backbone or side chains.Real-time monitoring of enzyme activity in vitro and in cell-based assays.
Photo-crosslinking Probe Incorporation of a photo-activatable group (e.g., benzophenone) on the benzoyl ring or an amino acid side chain.Covalent labeling of the active site of the target enzyme for identification and structural studies.
Affinity-Based Probe Immobilization of this compound onto a solid support (e.g., beads).Affinity purification of enzymes that bind to this substrate from complex biological mixtures.

Innovations in Peptide Chemistry and Engineering Influenced by this compound Research

While this compound itself is a small molecule, research involving this and similar N-acylated dipeptides contributes to the broader field of peptide chemistry and engineering. The synthesis and conformational analysis of such modified peptides provide valuable data that can inform the design of more complex peptides with specific structures and functions.

The presence of the N-terminal benzoyl group in this compound can influence the conformational preferences of the peptide backbone. The bulky aromatic group can restrict the rotational freedom around the peptide bonds, potentially favoring specific secondary structures. Studies on the conformational effects of aromatic residues adjacent to proline, for example, have shown that local interactions can stabilize specific conformers. nih.gov Understanding these conformational effects is crucial for the rational design of peptidomimetics and other peptide-based therapeutics.

Furthermore, the synthesis of this compound and its analogs can drive innovation in synthetic methodologies. The development of efficient methods for N-acylation and the coupling of sterically hindered amino acids are ongoing areas of research in peptide chemistry. Both solution-phase and solid-phase peptide synthesis (SPPS) techniques can be employed and optimized for the production of these and more complex peptide structures. nih.govdu.ac.inpeptide.compeptide.com The choice of protecting groups and coupling reagents is critical for achieving high yields and purity, and research in this area continues to evolve.

Interdisciplinary Research Avenues and Untapped Potential of this compound in Chemical Biology

The applications of this compound and its derivatives extend beyond traditional enzymology and peptide chemistry, opening up exciting avenues for interdisciplinary research in chemical biology. Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems, and this compound-based probes can play a significant role in this field. ucsf.eduuchicago.edu

One area of untapped potential lies in the development of probes for activity-based protein profiling (ABPP). ABPP is a powerful technique that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. An this compound-based probe equipped with a reactive "warhead" and a reporter tag could be used to selectively label and identify active carboxypeptidases in a proteome.

Moreover, the principles learned from studying the interactions of this compound with its target enzymes can be applied to the design of novel enzyme inhibitors. By understanding the key binding interactions, medicinal chemists can design small molecules that mimic the substrate but are not cleavable, thereby blocking the enzyme's activity. This approach has been successfully used in the development of drugs targeting other zinc-containing proteases. wikipedia.org

The exploration of this compound and its derivatives in areas such as drug delivery, biomaterials, and biosensing is still in its infancy. For example, self-assembling peptides incorporating this motif could be designed to form novel nanostructures with unique properties. The interdisciplinary nature of chemical biology provides a fertile ground for discovering new and unexpected applications for this versatile chemical compound.

Q & A

Q. What are the recommended synthetic routes for N-benzoylphenylalanylleucine, and how can purity be validated?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc- or Boc-protected amino acids. The benzoyl group is introduced via acylation of the N-terminal phenylalanine residue. Post-synthesis, purification is achieved via reversed-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Purity validation requires ≥95% by analytical HPLC, complemented by mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Methodological Answer: Solubility is determined in PBS (pH 7.4) or simulated biological buffers via saturation shake-flask method, followed by UV-Vis spectrophotometry at λmax (~280 nm due to aromatic residues). Stability assays involve incubating the compound at 37°C and analyzing degradation kinetics using HPLC at timed intervals. For long-term storage, lyophilization and storage at -20°C in inert atmospheres are recommended .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer: High-resolution NMR (1H, 13C, and 2D COSY/HSQC) is essential for confirming backbone connectivity and stereochemistry. FT-IR spectroscopy identifies amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands, while circular dichroism (CD) can assess secondary structure in solution. X-ray crystallography may be used if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during SPPS, and what are common side reactions?

Methodological Answer: Yield optimization involves adjusting coupling agents (e.g., HBTU vs. HATU), base concentration (DIEA), and reaction time. Common side reactions include aspartimide formation (mitigated by using Fmoc-Asp(OtBu)-OH) and truncation sequences. Monitoring by Kaiser test (ninhydrin) ensures complete deprotection. Post-coupling capping with acetic anhydride minimizes deletion sequences .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies may arise from batch-to-batch variability, impurity profiles, or assay conditions. Researchers should:

  • Compare HPLC chromatograms and LC-MS data across studies to identify impurities.
  • Replicate assays under standardized conditions (e.g., cell line, incubation time, concentration).
  • Use orthogonal bioactivity assays (e.g., enzymatic inhibition vs. cellular uptake) to confirm target engagement .

Q. How should researchers design in vitro studies to evaluate the protease resistance of this compound?

Methodological Answer: Incubate the compound with trypsin/chymotrypsin (1:50 enzyme:substrate ratio) in Tris-HCl buffer (pH 8.0) at 37°C. Withdraw aliquots at 0, 1, 2, 4, and 24 hours, quench with 1% TFA, and analyze via HPLC. Quantify intact peptide using peak area normalization. Parallel MALDI-TOF analysis identifies cleavage fragments .

Q. What computational methods predict the binding affinity of this compound to target proteins?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., proteases from PDB) identifies potential binding pockets. MD simulations (GROMACS/NAMD) assess stability of ligand-receptor complexes over 100 ns. Free energy calculations (MM-PBSA/GBSA) quantify binding energies. Validate predictions with SPR or ITC experiments .

Methodological Best Practices

Q. How should researchers document synthetic protocols for reproducibility?

Guidelines: Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):

  • Report exact molar ratios, solvents, temperatures, and reaction times.
  • Include chromatograms (HPLC/LC-MS) and spectral data (NMR, IR) in Supplementary Information.
  • For known intermediates, cite prior literature; for novel steps, provide full characterization .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Guidelines: Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA with post-hoc Tukey test for multi-group comparisons. Report confidence intervals (95%) and effect sizes. Pre-register analysis plans to avoid p-hacking .

Data Interpretation and Reporting

Q. How to address variability in biological replicate experiments?

Methodological Answer: Include ≥3 biological replicates with technical triplicates. Use coefficient of variation (CV) to quantify variability; CV >20% warrants protocol re-evaluation. Normalize data to internal controls (e.g., housekeeping genes in qPCR). Transparently report outliers and exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.